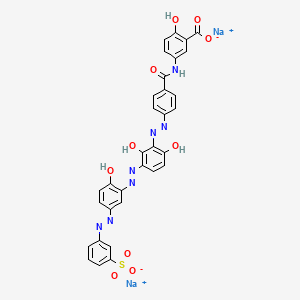
Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate is a complex organic compound known for its vibrant color properties. . This compound is characterized by its azo groups, which are responsible for its color properties.
Métodos De Preparación
The synthesis of Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo dye. The reaction conditions often involve acidic or basic environments to facilitate the diazotization and coupling reactions . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium nitrite for diazotization, and various acids or bases to control the pH of the reaction environment. Major products formed from these reactions include different azo compounds and their derivatives.
Aplicaciones Científicas De Investigación
Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as an indicator in titrations.
Biology: Employed in staining techniques for microscopy to highlight specific structures within biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Mecanismo De Acción
The mechanism of action of Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds and other interactions with proteins and nucleic acids, leading to changes in their structure and function. This interaction is crucial for its use as a dye and in biological applications .
Comparación Con Compuestos Similares
Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate can be compared with other azo dyes such as Disodium 4,5-dihydroxy-1,3-benzenedisulfonate and Disodium 2,5-dihydroxy-1,4-benzoquinone . These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of azo groups and sulfonate groups in this compound gives it distinct properties, making it particularly useful in dyeing and staining applications.
Propiedades
Número CAS |
69121-14-8 |
|---|---|
Fórmula molecular |
C32H21N7Na2O10S |
Peso molecular |
741.6 g/mol |
Nombre IUPAC |
disodium;5-[[4-[[2,6-dihydroxy-3-[[2-hydroxy-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzoyl]amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C32H23N7O10S.2Na/c40-26-11-8-19(15-23(26)32(45)46)33-31(44)17-4-6-18(7-5-17)34-39-29-28(42)13-10-24(30(29)43)37-38-25-16-21(9-12-27(25)41)36-35-20-2-1-3-22(14-20)50(47,48)49;;/h1-16,40-43H,(H,33,44)(H,45,46)(H,47,48,49);;/q;2*+1/p-2 |
Clave InChI |
ABTPGIOEJSPPAW-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2)O)N=NC3=C(C(=C(C=C3)O)N=NC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


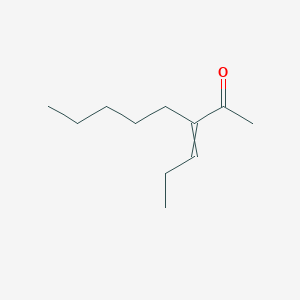
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)


![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)
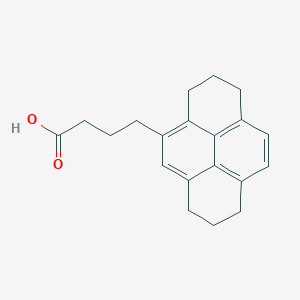

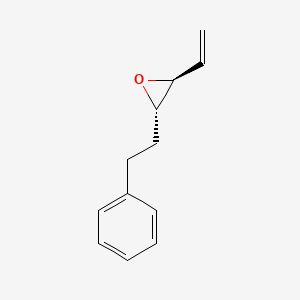
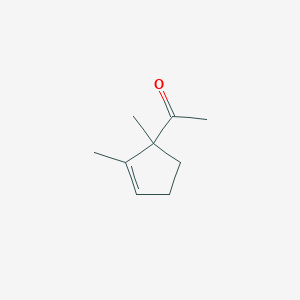
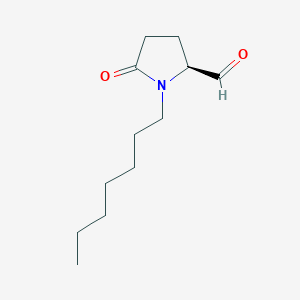

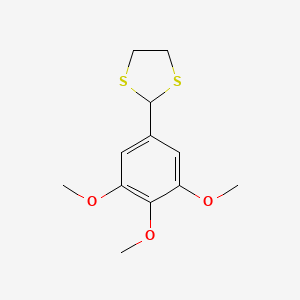
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
